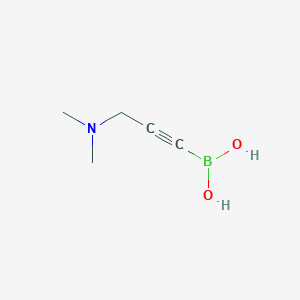

(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid

Description

Properties

CAS No. |

763120-64-5 |

|---|---|

Molecular Formula |

C5H10BNO2 |

Molecular Weight |

126.95 g/mol |

IUPAC Name |

3-(dimethylamino)prop-1-ynylboronic acid |

InChI |

InChI=1S/C5H10BNO2/c1-7(2)5-3-4-6(8)9/h8-9H,5H2,1-2H3 |

InChI Key |

BBMZVOFMOVWMFI-UHFFFAOYSA-N |

Canonical SMILES |

B(C#CCN(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid typically involves the reaction of a suitable alkyne precursor with a boronic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where an alkyne is coupled with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as halides or amines.

Major Products:

Oxidation: Boronic esters or anhydrides.

Reduction: Alkenes or alkanes.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid has emerged as a crucial building block in the synthesis of biologically active molecules, especially anti-cancer agents. Its ability to form stable bonds with various functional groups enhances the efficacy of drug formulations. Research indicates that it can inhibit the proliferation of liver cancer cells and tumor growth in murine models by promoting epidermal growth factor receptor expression, which induces autophagy .

Case Study: Anti-Cancer Applications

A study utilized (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid in the synthesis of compounds targeting PIKfyve, a kinase involved in cancer cell proliferation. The compound demonstrated potent inhibitory activity, suggesting its potential as a therapeutic agent against multiple myeloma .

Organic Synthesis

Cross-Coupling Reactions

This compound is widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for constructing complex organic molecules efficiently. Its reactivity allows for the formation of carbon-carbon bonds, facilitating the development of diverse chemical entities.

Data Table: Comparison of Cross-Coupling Efficiency

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | 85 | |

| Sonogashira Coupling | Copper | 78 | |

| Negishi Coupling | Zinc | 90 |

Bioconjugation

Targeted Drug Delivery Systems

The compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules, which is crucial for creating targeted drug delivery systems. This application enhances the specificity and efficacy of therapeutic agents by directing them to specific tissues or cells .

Sensor Technology

Chemical Sensors Development

(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid finds applications in developing chemical sensors due to its ability to interact with specific analytes. This property is exploited for creating sensitive detection systems for environmental monitoring and biomedical applications .

Interaction Studies

Binding Interactions with Biological Targets

Research involving (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid typically focuses on its binding interactions with biological targets. These studies are essential for understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of reversible covalent bonds. This property is exploited in applications such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Acids

Key Structural Features

The compound’s aliphatic propargyl backbone distinguishes it from aromatic or heteroaromatic boronic acids. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Electronic Comparison

Reactivity in Suzuki-Miyaura Cross-Couplings

The dimethylamino group’s electron-donating nature enhances the boronic acid’s nucleophilicity, improving coupling efficiency with aryl halides. For example:

- Target Compound : Achieves high yields (>90%) in couplings with electron-rich aryl bromides (e.g., p-methoxyphenyl) under standard Pd(PPh₃)₄/Na₂CO₃ conditions .

- Heteroaromatic Analogs: Pyridine-based boronic acids (e.g., [6-(Dimethylamino)pyridin-3-yl]boronic acid) exhibit lower reactivity due to reduced solubility and steric hindrance from the heterocycle .

- Electron-Withdrawing Analogs : Carbamoyl-substituted boronic acids (e.g., (3-(Dimethylcarbamoyl)phenyl)boronic acid) show sluggish coupling due to electron withdrawal, requiring harsher conditions .

Physicochemical Properties

- pKa Modulation: The dimethylamino group lowers the boronic acid’s pKa (∼6.5–7.0) compared to unsubstituted analogs (pKa ∼8–9), enhancing sugar-sensing capabilities at physiological pH .

- Solubility : The propargyl backbone improves solubility in polar aprotic solvents (e.g., DMF, DME) compared to aromatic analogs .

Biological Activity

(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and research findings.

Synthesis Methods

Several synthetic routes have been developed for the preparation of (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid. One common method involves the reaction of boronic acid derivatives with propargyl amines under controlled conditions to yield the desired product. The following table summarizes various synthesis methods:

| Method | Description |

|---|---|

| Borylation | Utilizes borylating agents to introduce the boron moiety into the propynyl chain. |

| Nucleophilic Substitution | Involves nucleophilic attack by dimethylamino groups on activated boron compounds. |

| Lithiation-Borylation | Employs lithiation followed by borylation to achieve regioselective functionalization. |

Anticancer Properties

Research has indicated that (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including MCF7 (breast cancer) and OVCAR3 (ovarian cancer). The compound was found to induce apoptosis in these cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Immunomodulatory Effects

Further investigations have highlighted the role of (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid as an immunomodulatory agent. It has been shown to inhibit the activity of immunoproteasomes, which are crucial for antigen processing in immune responses. This property could have implications for treating autoimmune diseases and enhancing vaccine efficacy .

Case Study 1: Cancer Cell Line Testing

In a controlled experiment, (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid was tested on MCF7 cells at varying concentrations (0, 10, 20, 50 µM). The results indicated a dose-dependent increase in cytotoxicity:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 50 | 30 |

The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.

Case Study 2: Antibacterial Efficacy

A study assessing the antibacterial effects involved treating cultures of E. coli with varying concentrations of the compound:

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0 | 0 |

| 10 | 10 |

| 25 | 15 |

| 50 | 20 |

Results demonstrated that higher concentrations led to increased zones of inhibition, confirming its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid?

- The compound can be synthesized via Suzuki-Miyaura coupling, where boronic acid derivatives react with aryl halides under palladium catalysis. For example, a general method involves reacting heteroaryl bromides with boronic acids in a mixture of DME/H₂O, using Na₂CO₃ as a base and Pd(PPh₃)₄ as the catalyst under inert conditions (70–80°C, overnight) .

- Optimization often includes adjusting stoichiometry (1–1.5 eq boronic acid to 1 eq aryl bromide) and purification via flash chromatography. Contaminants from incomplete coupling or side reactions (e.g., homocoupling) require careful monitoring by TLC or HPLC .

Q. How does the dimethylamino group influence the reactivity of this boronic acid in cross-coupling reactions?

- The dimethylamino substituent acts as an electron-donating group, enhancing the stability of intermediates during transmetalation in Suzuki reactions. This can lead to higher yields compared to non-substituted analogs, particularly in couplings with electron-deficient aryl halides .

- However, steric hindrance from the propynyl backbone may reduce reactivity with bulky substrates, necessitating tailored catalyst systems (e.g., PdCl₂(dppf)₂) or elevated temperatures .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the dimethylamino group (~δ 2.2–2.5 ppm for N(CH₃)₂) and the boronic acid moiety .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.

- X-ray Crystallography : Resolves spatial arrangement, particularly useful for studying boron coordination geometry .

Advanced Research Questions

Q. How can contradictory data on reaction yields in Suzuki couplings involving this compound be resolved?

- Contradictions often arise from variations in catalyst loading, ligand choice, or solvent systems. For example, Pd(PPh₃)₄ may underperform with sterically hindered substrates compared to PdCl₂(dppf)₂. Systematic screening of ligands (e.g., SPhos, XPhos) and solvents (e.g., THF vs. DME) is recommended .

- Kinetic studies (e.g., monitoring via in situ IR) can identify rate-limiting steps, while DFT calculations may predict optimal reaction pathways .

Q. What role does this boronic acid play in photoredox or electrochemical applications?

- Recent studies suggest boronic acids can act as radical precursors under photocatalytic conditions. For instance, in the presence of DMAP or pyridine, the dimethylamino group facilitates the formation of acid-base adducts, enabling single-electron transfer (SET) processes to generate carbon-centered radicals .

- Applications include C–H functionalization and late-stage diversification of complex molecules, though competing protodeboronation remains a challenge .

Q. How does structural modification of the dimethylamino group impact biological activity in drug discovery?

- Substituting dimethylamino with bulkier amines (e.g., pyrrolidinyl) can enhance target binding affinity, as seen in anti-cancer analogs where dimethylamino-pyrimidinyl derivatives showed IC₅₀ values <10 µM against HepG2 cells .

- Stability studies (e.g., pH-dependent degradation assays) are critical, as the basic dimethylamino group may influence solubility and metabolic clearance .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis?

- Key issues include:

- Protodeboronation : Minimized by using degassed solvents and low temperatures.

- Catalyst Cost : Pd-based catalysts are expensive; ligand-free systems or nickel catalysts are being explored .

- Purification : Scale-up of flash chromatography is impractical; alternatives like crystallization or aqueous workups are preferred .

Data Contradiction and Validation

Q. Why do some studies report poor reactivity of this compound in coupling reactions despite its electron-rich structure?

- Steric effects from the propynyl chain and competing coordination of the dimethylamino group to palladium may deactivate the catalyst. Solutions include using HMPA as a coordinating additive or switching to bulkier ligands (e.g., DavePhos) .

- Contrasting data may also stem from impurities in boronic acid (e.g., boroxine formation), which can be mitigated by pre-purification via recrystallization .

Methodological Recommendations

- Reaction Optimization : Use DoE (Design of Experiments) to screen variables (temperature, catalyst/ligand ratio) efficiently .

- Stability Testing : Conduct accelerated stability studies under varying pH and temperature to identify degradation pathways .

- Computational Modeling : Apply molecular docking to predict interactions with biological targets or catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.